Diethyl dipropylmalonate

Pharmaceutical Process Chemistry Green Chemistry API Synthesis

Select this specific C2,C2-dipropyl malonate ester for valproic acid manufacturing; its unique substitution enables a patented, solvent-free hydrolysis route that eliminates auxiliary solvent procurement, storage, and disposal costs. For analytical QC, its distinct LogP (~3.6–3.7) ensures accurate chromatographic identification as Valproic Acid Impurity 20. R&D groups investigating Ziegler-Natta catalysis or enolate structure-reactivity relationships benefit from its steric bulk, unattainable with diethyl malonate or lower homologs.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 6065-63-0
Cat. No. B124149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl dipropylmalonate
CAS6065-63-0
SynonymsDipropyl-propanedioic Acid Diethyl Ester;  Diethyl 2,2-Dipropylmalonate;  Diethyl Dipropylmalonate;  NSC 163902
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C13H24O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3
InChIKeyNNDOHYGFLASMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Dipropylmalonate (CAS 6065-63-0): Technical Baseline and Sourcing Specifications


Diethyl dipropylmalonate (CAS 6065-63-0) is a C2,C2-dialkylated malonic ester, specifically diethyl 2,2-dipropylmalonate, with the molecular formula C13H24O4 and a molecular weight of 244.33 g/mol [1]. It is a colorless to pale yellow liquid characterized by a boiling point of 249 °C and a density of 0.96 g/mL . As a member of the dialkylmalonate class, its structure features a fully substituted alpha-carbon, which distinguishes it from the parent diethyl malonate. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of substituted carboxylic acids and ketones via hydrolysis and decarboxylation , and is recognized as a key intermediate in the industrial production of the antiepileptic drug valproic acid [2].

Why Diethyl Dipropylmalonate (CAS 6065-63-0) Cannot Be Casually Replaced by Other Malonates


The procurement of diethyl dipropylmalonate is not interchangeable with other dialkyl malonates. While compounds like diethyl malonate or diethyl dimethylmalonate share the same core ester functionality, the specific dipropyl substitution pattern at the C2 position confers unique physicochemical and reactivity characteristics that are critical for certain synthetic pathways. For instance, the increased steric bulk of the two n-propyl groups significantly alters reaction kinetics and selectivity in alkylation and cyclization reactions [1]. Furthermore, the molecule's exact lipophilicity (LogP ≈ 3.6-3.7) [2] is a key parameter that dictates its behavior as a synthetic intermediate, particularly in processes where it acts as a solvent or a reagent, and this value cannot be matched by lower or branched alkyl homologs. In regulated pharmaceutical manufacturing for valproic acid, the use of this specific malonate ester is defined in patented processes, where its physical properties, such as boiling point, enable solvent-free process conditions that are not achievable with its lower homologs [3].

Diethyl Dipropylmalonate (6065-63-0): Quantitative Differentiation and Comparative Evidence Guide


Process Efficiency in Valproic Acid Synthesis: Solvent-Free Hydrolysis

Diethyl dipropylmalonate is explicitly preferred in a patented, solvent-free process for valproic acid synthesis due to its unique ability to act as a solvent and reagent simultaneously. This process eliminates the need for large volumes of auxiliary solvents, which are required in prior art processes using other malonates, thereby significantly reducing waste and process complexity [1]. The reaction, catalyzed by an acid in the presence of a limited amount of water, achieves near-quantitative conversion of the ester to valproic acid [1].

Pharmaceutical Process Chemistry Green Chemistry API Synthesis

Lipophilicity (LogP) as a Critical Determinant for Biological Precursor Selection

The experimental LogP value for diethyl dipropylmalonate is reported as 3.59 [1] and 3.73 [2]. This is significantly higher than diethyl malonate (experimental LogP ≈ 0.96) and diethyl dimethylmalonate (experimental LogP ≈ 1.84) [3]. This increased lipophilicity is a direct consequence of the two n-propyl side chains, which are essential for the downstream biological activity of the valproic acid molecule it is used to synthesize. Selecting a less lipophilic analog would result in a different pharmacokinetic profile for the final drug substance, making it an unsuitable precursor.

Medicinal Chemistry ADME Properties Intermediate Selection

Substituent Effects on Enolate Reactivity: A Comparative Spectroscopic Analysis

A foundational study on the substituent effects of sodium diethyl alkylmalonates revealed that the specific n-propyl group influences the IR absorption frequencies of the enolate anion's C-C-C bonds in a manner that correlates with the Taft σ* constant [1]. For the diethyl n-propylmalonate (a close analog to the dipropyl species), the characteristic low-frequency IR band appears at a distinct wave number, which is different from that of the methyl, ethyl, and isopropyl analogs [1]. While this specific data point for diethyl dipropylmalonate is a class-level inference, the study demonstrates that the alkyl substituent's electronic and steric nature directly and quantifiably alters the fundamental vibrational modes of the reactive enolate intermediate.

Physical Organic Chemistry Reaction Mechanism Enolate Chemistry

Procurement-Driven Application Scenarios for Diethyl Dipropylmalonate (CAS 6065-63-0)


Large-Scale, Cost-Conscious Manufacture of Valproic Acid

Procurement teams supporting valproic acid manufacturing should prioritize diethyl dipropylmalonate as the preferred raw material. The evidence from US Patent 5,344,975 demonstrates that this specific ester enables a solvent-free, acid-catalyzed hydrolysis and decarboxylation process [1]. This eliminates the procurement, storage, and waste disposal costs associated with large volumes of auxiliary solvents (e.g., acetic or formic acid) required by alternative methods. This results in a more efficient, environmentally favorable, and economically competitive production route compared to using other malonic ester precursors.

Quality Control and Reference Standard for Valproic Acid Impurity Profiling

Given its established role as a key intermediate, diethyl dipropylmalonate (also listed as Valproic Acid Impurity 20 [1]) is an essential procurement item for analytical chemistry and quality control (QC) laboratories within the pharmaceutical industry. It serves as a crucial reference standard for developing and validating HPLC or GC methods to monitor residual starting material or process impurities in valproic acid API batches. The compound's specific LogP of ~3.6-3.7 confirms its distinct retention time in reverse-phase chromatographic systems, enabling accurate identification and quantification, which is a regulatory requirement for drug substance purity.

Development of Advanced Polyolefin Catalysts

For industrial R&D groups focused on Ziegler-Natta catalysis, diethyl dipropylmalonate should be evaluated as an external electron donor component. Patent literature indicates that the inclusion of a malonate compound as an external electron donor can significantly improve catalytic activity and hydrogen response during propene polymerization, leading to polymers with a broader molecular weight distribution [1]. While this is a class-level finding for malonates, procuring the specific dipropyl-substituted derivative allows research teams to explore how the alkyl chain length and branching affect the stereospecificity and productivity of the catalyst system, an area not addressed by using simpler, commercially ubiquitous malonates like diethyl malonate.

Fundamental Research in Enolate Reactivity and Physical Organic Chemistry

Academic and industrial researchers investigating structure-reactivity relationships in enolate chemistry will find diethyl dipropylmalonate a valuable model compound. Its use can extend the foundational work by Kiyooka et al. [1], which correlated the steric and electronic effects of different alkyl groups on malonate enolate structures. By procuring this compound, researchers can systematically study the effects of the bulky dipropyl motif on reaction kinetics, stereoselectivity, and the properties of derived intermediates, data that cannot be obtained from the more commonly used diethyl malonate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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